molecular formula C14H11N5O2 B11014213 N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide

Cat. No.: B11014213
M. Wt: 281.27 g/mol
InChI Key: RKOIWRGIXCZPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide: is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Core: The initial step involves the cyclization of a suitable precursor to form the benzotriazine core. This can be achieved through the reaction of a hydrazine derivative with a nitrile compound under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the benzotriazine ring through a methylation reaction using methyl iodide or a similar methylating agent.

    Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the benzotriazine intermediate with a pyridine-4-carboxylic acid derivative under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzotriazine or pyridine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide: This compound shares a similar core structure but differs in the presence of an imidazo ring instead of a benzotriazine ring.

    1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide: This compound is a metabolite of nicotinic acid and has a similar pyridine carboxamide moiety.

Uniqueness

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide is unique due to its combination of a benzotriazine ring with a pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H11N5O2/c1-19-14(21)11-8-10(2-3-12(11)17-18-19)16-13(20)9-4-6-15-7-5-9/h2-8H,1H3,(H,16,20)

InChI Key

RKOIWRGIXCZPMN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=NC=C3)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.